molecular formula C8H20Cl2N2O B1447005 N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride CAS No. 1803590-82-0

N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B1447005
CAS No.: 1803590-82-0
M. Wt: 231.16 g/mol
InChI Key: AAKGWQKRDMSYMK-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride is a diamine derivative with a methyl group and a tetrahydro-2H-pyran-4-yl substituent on the N1 nitrogen, synthesized as a dihydrochloride salt to enhance stability and solubility. This compound belongs to a broader class of ethane-1,2-diamine derivatives, which are widely studied for applications ranging from pharmaceuticals to corrosion inhibition . The dihydrochloride form is particularly advantageous for purification and analytical characterization, as seen in related compounds like N-(ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride and N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride .

Properties

IUPAC Name

N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(5-4-9)8-2-6-11-7-3-8;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKGWQKRDMSYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCOCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Intermediate Amine

  • The tetrahydro-2H-pyran-4-yl moiety is introduced via nucleophilic substitution or reductive amination on a protected ethane-1,2-diamine derivative.
  • Protection of one amine group is often employed to achieve selective functionalization.
  • Methylation of the free amine nitrogen (N1 position) is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Formation of the Dihydrochloride Salt

  • The free base N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to precipitate the dihydrochloride salt.
  • This salt formation improves the compound’s crystalline properties and facilitates purification.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Introduction of tetrahydropyran Nucleophilic substitution or reductive amination Protected ethane-1,2-diamine, tetrahydro-2H-pyran-4-carbaldehyde, reducing agent (e.g., NaBH4) 80-90 High selectivity with protection strategy
Methylation at N1 Alkylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) 85-95 Controlled temperature to avoid overalkylation
Salt formation Acid-base reaction HCl in ethanol or isopropanol >95 Precipitation of pure dihydrochloride salt

Research Findings and Optimization Notes

  • The tetrahydropyran ring introduction is critical for biological activity and requires careful control of reaction conditions to avoid ring opening or side reactions.
  • Methylation selectivity is enhanced by protecting the secondary amine group, minimizing dimethylation or quaternization side products.
  • The dihydrochloride salt form is preferred for pharmaceutical applications due to improved stability and handling.
  • Yields reported in patent literature for similar tetrahydropyran-substituted amine syntheses range from 80% to 96%, indicating efficient synthetic protocols.
  • Reaction sequences often mimic those used for intermediates in complex drug candidates, suggesting robustness and scalability.

Summary Table of Key Preparation Methods

Method Aspect Description Source Reference
Tetrahydropyran introduction Nucleophilic substitution or reductive amination with tetrahydro-2H-pyran-4-carbaldehyde
N1-Methylation Alkylation using methyl iodide or dimethyl sulfate with base
Salt formation Treatment with HCl in alcoholic solvent to form dihydrochloride salt
Typical yields 80-96% for key steps
Purification Crystallization of dihydrochloride salt

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its secondary amine groups. Key findings include:

Reaction ConditionsProducts FormedMechanism InsightsSources
Oxidizing agents (e.g., KMnO₄, H₂O₂) in acidic mediaImine intermediates or N-oxide derivativesRadical-based oxidation pathways dominate under acidic conditions.
Catalytic oxidation with Mn/Fe complexesNitroxide radicalsMetal-ligand coordination stabilizes transition states .
  • Key Observation : Oxidation efficiency depends on pH, with acidic conditions favoring imine formation over N-oxides .

Nucleophilic Substitution

The primary amine group participates in nucleophilic substitution reactions. Notable examples:

ReagentsProductsReaction EfficiencySources
Alkyl halides (e.g., CH₃I, C₂H₅Br)N-alkylated derivatives65–80% yield
Acyl chlorides (e.g., AcCl)Amides (e.g., acetylated derivatives)>90% yield
  • Structural Impact : Alkylation at the primary amine retains the tetrahydro-2H-pyran-4-yl group’s conformational rigidity, enhancing solubility in polar solvents .

Condensation Reactions

The compound reacts with carbonyl-containing substrates to form Schiff bases or heterocycles:

SubstrateConditionsProductsApplicationsSources
Aldehydes (e.g., benzaldehyde)Ethanol, refluxSchiff base adductsChelating agents in catalysis
Ketones (e.g., acetone)Acidic catalysisCyclic enamine derivativesPharmacophore intermediates
  • Notable Example : Reaction with pyridinyl ketones forms bicyclic amines used in kinase inhibitor synthesis .

Salt Formation and Solubility Effects

As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility (up to 50 mg/mL in water), enabling reactions in polar solvents. Key data:

PropertyValueImpact on ReactivitySources
pKa (amine groups)8.2 (primary), 9.5 (secondary)Facilitates pH-dependent reactivity
Solubility in DMSO>100 mg/mLCompatible with organometallic reactions

Scientific Research Applications

Medicinal Chemistry

Tetrahydropyran diamine has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively:

  • Anticancer Activity : Research indicates that derivatives of tetrahydropyran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications of the tetrahydropyran structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial efficacy against bacteria and fungi. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

Organic Synthesis

Tetrahydropyran diamine serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through various chemical reactions, including amination and alkylation processes. Its ability to act as both a nucleophile and electrophile makes it valuable in multi-step synthesis protocols.

Materials Science

In materials science, tetrahydropyran diamine is being explored for its potential applications in developing new materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Research has shown that polymers containing tetrahydropyran units exhibit improved mechanical properties compared to traditional polymers.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of tetrahydropyran derivatives against breast cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading university focused on the antimicrobial properties of tetrahydropyran diamine against Staphylococcus aureus. The findings demonstrated that the compound exhibited notable antibacterial activity, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Table 1: Structural Features of Ethane-1,2-diamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
Target Compound : N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride Methyl, tetrahydro-2H-pyran-4-yl C₉H₂₀Cl₂N₂O (To be calculated) Pharmaceutical intermediates, potential antiparasitic agents
N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine dihydrochloride Ferrocenylmethyl, 2-methoxybenzyl C₂₃H₂₉Cl₂FeN₂O 495.24 Antiparasitic research (Trypanosoma studies)
N1-(4-Methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride 4-Methylthiazol-2-yl C₆H₁₃Cl₂N₃S 230.16 High-purity API intermediates
N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) Linear aliphatic amines C₄H₁₃N₃ 103.17 Corrosion inhibition

Key Observations :

  • Unlike linear aliphatic amines (e.g., DETA), the cyclic ether (pyran) and methyl groups in the target compound reduce basicity, which may limit its utility in corrosion inhibition but enhance selectivity in biological targets .

Physicochemical Properties and Analytical Characterization

  • Solubility : Dihydrochloride salts generally exhibit high aqueous solubility. The pyran group in the target compound may enhance solubility in polar organic solvents compared to ferrocene-containing analogs .
  • Analytical Methods : Identity and purity (>95%) are confirmed via ¹H NMR (300 MHz) and elemental analysis, consistent with methods used for related dihydrochloride salts .

Regulatory and Industrial Relevance

  • Pharmaceutical Compliance : The dihydrochloride form aligns with regulatory requirements for APIs, ensuring batch consistency and stability, as seen in LGC Standards’ certified reference materials .
  • Safety Data : Ethane-1,2-diamine derivatives are classified under UN 1604, with handling protocols for corrosivity and toxicity .

Biological Activity

N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with significant potential in various biological applications. Its molecular formula is C8H18N2O, and it has garnered interest due to its structural similarities to piperazine derivatives, which are known for their diverse pharmacological activities.

  • IUPAC Name : N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
  • CAS Number : 933737-09-8
  • Molecular Weight : 158.25 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have been shown to act as inhibitors of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Biological Activity Overview

Research indicates that compounds related to N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that piperazine derivatives can possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial targets.

Neuroprotective Effects

Given its potential as an acetylcholinesterase inhibitor, this compound could be explored for neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. By preventing the breakdown of acetylcholine, it may help maintain cognitive function .

Anticancer Potential

Preliminary investigations into similar compounds suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of related compounds:

StudyFindings
Varadaraju et al. (2013)Investigated piperazine derivatives as acetylcholinesterase inhibitors; found significant binding interactions at enzyme active sites .
Ayeni et al. (2018)Reported on the polymorphism and biological evaluation of Mannich base derivatives, indicating potential therapeutic applications in neurological disorders .
BenchChem ResearchHighlighted the synthesis and characterization of piperazine-like compounds with diverse biological activities including antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a patent application (Example 239), the amine intermediate was reacted with a bromoacetyl precursor under anhydrous THF/EtOH conditions, followed by HCl salt formation . Validation includes:

  • HPLC-MS : Confirm molecular weight (e.g., 462.2 m/z for related analogs) and absence of unreacted starting materials .
  • 1H NMR : Key peaks include δ 2.82 ppm (N-methyl protons) and 3.94 ppm (tetrahydropyran-OCH2), with integration ratios to confirm stoichiometry .
  • Purity : ≥98% by UV-Vis (λmax ~255 nm) and elemental analysis .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Methodology :

  • Storage : As a crystalline solid at -20°C in airtight, light-protected containers to prevent hygroscopic degradation .
  • Stability Testing : Monitor via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like free amines or oxidized species .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing structural analogs of this compound?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in tetrahydro-2H-pyran) by acquiring spectra at higher temperatures (e.g., 60°C in DMSO-d6) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping δ 3.31–3.94 ppm signals from tetrahydropyran and ethylene diamine moieties) .
  • Crystallography : Compare experimental XRD data with predicted crystal structures to confirm regiochemistry .

Q. What strategies are recommended for evaluating the compound’s biological activity in in vitro assays, such as antiplasmodial or enzyme inhibition studies?

  • Methodology :

  • Dose-Response Assays : Use synchronized Plasmodium falciparum cultures (RPMI 1640 medium, 1–5% O2) to assess IC50 values, with chloroquine as a positive control .
  • Enzyme Inhibition : Test against DPP-IV or similar targets using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffer, measuring kinetic parameters (Km, Vmax) .
  • Cytotoxicity : Parallel testing on human cell lines (e.g., HEK293) to calculate selectivity indices .

Q. How can researchers mitigate batch-to-batch variability in dihydrochloride salt formation during scale-up?

  • Methodology :

  • Controlled Salt Crystallization : Optimize HCl gas flow rate and solvent polarity (e.g., EtOH/H2O mixtures) to ensure consistent stoichiometry .
  • PXRD and TGA : Monitor crystallinity and hydrate formation (e.g., dihydrate vs. anhydrous forms) .
  • Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., N-methylated analogs or partial salts) .

Data Contradiction Analysis

Q. If HPLC purity data conflicts with NMR integration ratios, what steps should be taken?

  • Methodology :

  • Spiking Experiments : Add suspected impurities (e.g., unreacted tetrahydro-2H-pyran intermediate) to the sample and re-run HPLC to identify co-eluting peaks .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to calculate absolute purity, independent of UV chromophores .
  • Mass Balance Analysis : Compare HPLC area percentages with elemental analysis (C, H, N) to identify undetected contaminants .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride

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